REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[C:4]([N:7]=[C:8]=[O:9])([CH3:6])[CH3:5].[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>O1CCCC1>[CH3:1][O:2][C:3](=[O:10])[C:4]([CH3:6])([CH3:5])[NH:7][C:8](=[O:9])[NH:16][C:15]1[CH:17]=[CH:18][C:12]([Cl:11])=[CH:13][CH:14]=1
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Name
|
|
Quantity
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17 g
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Type
|
reactant
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Smiles
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COC(C(C)(C)N=C=O)=O
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Name
|
|
Quantity
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15.1 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
300 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing the mixture for three days
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Duration
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3 d
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Type
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CUSTOM
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Details
|
the solution was evaporated to dryness
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Type
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CUSTOM
|
Details
|
The product, after two recrystallizations from methylene chloride
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Type
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CUSTOM
|
Details
|
was dried for 6 hours at 40° C., under greatly reduced pressure
|
Duration
|
6 h
|
Name
|
|
Type
|
product
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Smiles
|
COC(C(NC(NC1=CC=C(C=C1)Cl)=O)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |